molecular formula C11H16O5 B14765947 2,6-Dimethoxy-1-acetylmethylhydroquinone

2,6-Dimethoxy-1-acetylmethylhydroquinone

Cat. No.: B14765947
M. Wt: 228.24 g/mol
InChI Key: QWZDPMUDJDEJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-1-acetylmethylhydroquinone is an organic compound with the molecular formula C11H14O5 It is a derivative of hydroquinone, characterized by the presence of two methoxy groups and an acetylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-1-acetylmethylhydroquinone typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-dimethoxyphenol.

    Acetylation: The phenol undergoes acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to form 2,6-dimethoxyacetophenone.

    Reduction: The acetophenone is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the acetylation and reduction steps.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethoxy-1-acetylmethylhydroquinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be further reduced to form hydroquinones.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Hydroquinones.

    Substitution Products: Various substituted hydroquinones depending on the reagents used.

Scientific Research Applications

2,6-Dimethoxy-1-acetylmethylhydroquinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-1-acetylmethylhydroquinone involves its interaction with various molecular targets:

    Antioxidant Activity: It acts as an antioxidant by donating electrons to neutralize free radicals.

    Enzyme Inhibition: It can inhibit certain enzymes involved in oxidative stress pathways.

    Cell Signaling: It may modulate cell signaling pathways related to oxidative stress and inflammation.

Comparison with Similar Compounds

    2,6-Dimethoxy-1,4-benzoquinone: Similar in structure but lacks the acetylmethyl group.

    2,6-Dimethoxyphenol: Similar in structure but lacks the acetylmethyl and quinone groups.

    Hydroquinone: Lacks the methoxy and acetylmethyl groups.

Properties

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

1-(1,4-dihydroxy-2,6-dimethoxycyclohexa-2,4-dien-1-yl)propan-2-one

InChI

InChI=1S/C11H16O5/c1-7(12)6-11(14)9(15-2)4-8(13)5-10(11)16-3/h4-5,9,13-14H,6H2,1-3H3

InChI Key

QWZDPMUDJDEJBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(C(C=C(C=C1OC)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.